Sulfur difluoride

Thermodynamics Reaction Kinetics Inorganic Fluoride Chemistry

Sulfur difluoride (SF₂) is a binary inorganic fluoride belonging to the class of lower sulfur fluorides, characterized by sulfur in the +2 oxidation state. It exists as a colorless gas that decomposes below room temperature and is primarily generated in situ via gas-phase reaction of carbonyl sulfide (COS) with elemental fluorine (F₂) or through halogen exchange from sulfur dichloride with potassium fluoride or mercury(II) fluoride under low pressure.

Molecular Formula F2S
Molecular Weight 70.06 g/mol
CAS No. 13814-25-0
Cat. No. B1211677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur difluoride
CAS13814-25-0
SynonymsSF2 compound
sulfur difluoride
sulfur fluoride
Molecular FormulaF2S
Molecular Weight70.06 g/mol
Structural Identifiers
SMILESFSF
InChIInChI=1S/F2S/c1-3-2
InChIKeyQTJXVIKNLHZIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfur Difluoride (CAS 13814-25-0): Essential Baseline Data for Procurement and Research Selection


Sulfur difluoride (SF₂) is a binary inorganic fluoride belonging to the class of lower sulfur fluorides, characterized by sulfur in the +2 oxidation state [1]. It exists as a colorless gas that decomposes below room temperature and is primarily generated in situ via gas-phase reaction of carbonyl sulfide (COS) with elemental fluorine (F₂) or through halogen exchange from sulfur dichloride with potassium fluoride or mercury(II) fluoride under low pressure [2]. The molecule adopts a bent C₂ᵥ geometry with an F–S–F bond angle of approximately 98° and an S–F bond length of 159 pm [3]. Due to its inherent thermodynamic instability and pronounced tendency toward disproportionation and dimerization, SF₂ is rarely isolated or stored but is utilized as a transient reactive intermediate in specialized fluorination and synthetic chemistry applications [4].

Why SF₂ Cannot Be Readily Substituted by Other Sulfur Fluorides (SF₄, SF₆, S₂F₂) in Targeted Applications


Sulfur difluoride occupies a unique position among binary sulfur fluorides due to its specific electronic configuration, oxidation state (+2), and transient reactivity profile, which fundamentally differentiate it from more stable and commercially prevalent alternatives such as sulfur tetrafluoride (SF₄, +4 oxidation state), sulfur hexafluoride (SF₆, +6 oxidation state), and disulfur difluoride isomers (S₂F₂) [1]. The pronounced thermodynamic instability of SF₂—evidenced by its decomposition half-life of approximately 10 hours at 298 K under reduced pressure—precludes its use as a storable, off-the-shelf reagent [2]. Instead, its value lies precisely in its controlled, in situ generation and its ability to participate in low-temperature co-condensation reactions that yield unique binary sulfur fluoride adducts, such as SF₃SF₃ and SF₃SSF, which are inaccessible via direct reactions of SF₄ or SF₆ [3]. Consequently, attempts to replace SF₂ with a more stable or higher-oxidation-state sulfur fluoride would fundamentally alter the reaction pathway, stoichiometry, and product distribution, rendering generic substitution invalid for specialized synthetic protocols [4].

Quantitative Differentiation Evidence for Sulfur Difluoride (SF₂) vs. Comparator Analogs


Comparative Thermodynamic Stability: SF₂ Half-Life at 298 K vs. S₂F₂ Isomers

SF₂ exhibits significantly lower kinetic stability compared to the thiothionyl fluoride isomer (S=SF₂). Under favorable surface-controlled conditions at 298 K and reduced pressure (~13 mbar), SF₂ undergoes decomposition with a half-life of approximately 10 hours, primarily yielding SF₄ and SSF₂ [1]. In contrast, the S=SF₂ isomer of disulfur difluoride demonstrates thermal stability up to 250 °C before undergoing disproportionation [2]. This stark difference in ambient-temperature persistence underscores SF₂'s transient nature and the necessity for in situ generation in synthetic workflows.

Thermodynamics Reaction Kinetics Inorganic Fluoride Chemistry

Bond Dissociation Energy (BDE) Hierarchy: SF₂⁺–F vs. SF₄⁺–F and SF₃⁺–F

Collision-induced dissociation (CID) experiments with Xe provide precise 0 K bond dissociation energies (BDEs) for sulfur fluoride cations. The BDE for SF₂⁺–F is D° = 4.54 ± 0.08 eV (438 ± 8 kJ/mol), which is nearly identical to the BDE for SF₄⁺–F (D° = 4.60 ± 0.10 eV) but dramatically higher than the anomalously weak SF₃⁺–F bond (D° = 0.36 ± 0.05 eV) [1]. This data reveals that SF₂⁺ exhibits strong S–F bond retention, contrasting sharply with the facile fluoride loss from SF₃⁺. Such thermochemical specificity influences fragmentation pathways in mass spectrometric analyses and plasma chemistry applications.

Thermochemistry Bond Energetics Collision-Induced Dissociation

Vibrational Spectroscopic Signature: SF₂ Ground State Frequencies vs. S₂F₂ Isomers

The ground-state vibrational frequencies of SF₂ provide a definitive spectroscopic fingerprint for identification and monitoring. Experimental IR measurements yield ν₁ = 840 cm⁻¹ (symmetric stretch), ν₂ = 357 cm⁻¹ (bend), and ν₃ = 809 cm⁻¹ (asymmetric stretch) [1]. High-level ab initio calculations (CISD/6-31G*R) reproduce these values with average deviation of 1.5% [2]. In contrast, the FSSF isomer of S₂F₂ exhibits a distinct spectrum with S–S and S–F stretching modes at significantly different frequencies (e.g., ν(S–S) ≈ 610 cm⁻¹, ν(S–F) ≈ 680 cm⁻¹) [3]. These unique vibrational signatures enable unambiguous differentiation of SF₂ from isobaric or isomeric species in gas-phase reaction monitoring.

Vibrational Spectroscopy Analytical Characterization Computational Chemistry

Reactivity and Product Distribution: Co-Condensation with SF₄ and SSF₂

SF₂ participates in low-temperature co-condensation reactions with other sulfur fluorides to yield novel binary compounds that cannot be accessed via conventional thermal routes. Specifically, co-condensation of SF₂ with SF₄ produces SF₃SF₃, while co-condensation with SSF₂ yields SF₃SSF [1]. These products are distinct from the outcomes of analogous reactions using SF₄ or SF₆, which typically undergo substitution or oxidation rather than addition to form mixed oxidation-state dimers. The reaction specificity is attributed to the low oxidation state (+2) and the transient nature of SF₂, which promotes bond formation under cryogenic conditions rather than decomposition.

Synthetic Chemistry Binary Fluoride Synthesis Co-Condensation

Equilibrium Dimerization: SF₂ Monomer-Dimer Equilibrium vs. SF₄ and SF₆

SF₂ exists in a reversible equilibrium with its dimer F₃SSF, with the dissociation reaction being surface-dependent and comparatively slow in the temperature range of –30 to 30 °C [1]. The equilibrium constant and dissociation enthalpy have been determined by IR and mass spectroscopic measurements, revealing a half-life for dimer dissociation of approximately 8 hours at 298 K [2]. In contrast, SF₄ and SF₆ are monomeric under all accessible conditions and do not exhibit dimerization equilibria [3]. This dynamic monomer-dimer interconversion is a distinctive feature of SF₂ chemistry, influencing its effective concentration and reactivity in gas-phase processes.

Chemical Equilibrium Dimerization Gas-Phase Dynamics

Electronic Excited States: Low-Lying Adiabatic Excitation Energies vs. SF₄ and SF₆

SF₂ possesses accessible low-lying excited electronic states that are absent or significantly higher in energy for SF₄ and SF₆. Ab initio CISD calculations predict adiabatic excitation energies of 2.42 eV to the ¹B₁ state and 2.99 eV to the ³A₂ state [1]. These energies are consistent with experimentally observed emission spectra and suggest that SF₂ can undergo photochemical activation under near-UV irradiation. In contrast, SF₄ and SF₆ exhibit much larger HOMO–LUMO gaps (>5 eV) and are transparent in the near-UV/visible region, rendering them photochemically inert under comparable conditions [2]. This differential photochemical behavior is relevant for applications involving light-driven fluorination or plasma-assisted deposition.

Photochemistry Electronic Spectroscopy Computational Chemistry

Precision Application Scenarios for Sulfur Difluoride (CAS 13814-25-0) in Research and Industrial Settings


In Situ Generation for Synthesis of Novel Binary Sulfur Fluorides (SF₃SF₃, SF₃SSF)

Based on the co-condensation reactivity evidence, SF₂ is uniquely suited for the cryogenic synthesis of mixed oxidation-state sulfur fluorides such as SF₃SF₃ and SF₃SSF. These compounds are of interest for fundamental bonding studies and as potential precursors in fluorine chemistry. The procedure requires in situ generation of SF₂ via gas-phase reaction of COS with F₂, followed by immediate co-condensation with SF₄ or SSF₂ at low temperature [1]. No commercially available sulfur fluoride can substitute for SF₂ in this synthetic route. This scenario is primarily relevant to academic and government research laboratories specializing in main-group and fluorine chemistry.

Gas-Phase Kinetic and Mechanistic Studies of Lower Sulfur Fluoride Equilibria

The well-characterized monomer-dimer equilibrium F₃SSF ⇌ 2 SF₂, with its measurable half-lives for dissociation (~8 h at 298 K) and decomposition (~10 h at 298 K), provides an excellent model system for investigating surface-dependent gas-phase kinetics and unusual chemical equilibria involving dual bond types (S–F and S–S) [2]. SF₂ serves as the essential monomeric component in these studies. Researchers in physical chemistry and chemical engineering can utilize this system to probe fundamental aspects of reaction dynamics, surface catalysis, and equilibrium thermodynamics. The distinct vibrational signatures of SF₂ enable continuous, non-invasive monitoring via IR spectroscopy [3].

Spectroscopic Calibration and Computational Benchmarking

The well-established vibrational frequencies (ν₁ = 840 cm⁻¹, ν₂ = 357 cm⁻¹, ν₃ = 809 cm⁻¹) and molecular geometry (r(S–F) = 159 pm, ∠F–S–F = 98.3°) of SF₂ make it a valuable benchmark molecule for validating new computational methods (e.g., DFT functionals, ab initio electron correlation treatments) and calibrating high-resolution spectroscopic instrumentation [4]. Its small size and the availability of high-level theoretical reference data (CISD, G2, G3, CBS-QB3) facilitate rigorous method assessment [5]. While not a routine industrial application, this scenario is important for method development in computational chemistry and analytical spectroscopy laboratories.

Ion Chemistry and Plasma Diagnostics

The distinct bond dissociation energy of SF₂⁺–F (D° = 4.54 ± 0.08 eV), which is nearly identical to SF₄⁺–F but far higher than SF₃⁺–F, provides a specific signature for identifying and quantifying SF₂-derived ions in mass spectrometric analyses of sulfur-fluorine plasmas [6]. In plasma etching or deposition processes involving SF₆ or other sulfur fluorides, the detection of SF₂⁺ fragments can serve as a diagnostic marker for specific plasma conditions or reaction pathways. Researchers in plasma chemistry and semiconductor processing may utilize this thermochemical data to refine plasma models and optimize process parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfur difluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.